(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound, (2R,3S)-1-carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene, is derived from its cyclohexadiene backbone substituted with hydroxyl, carboxyl, and methyl groups. The numbering begins at the carboxyl-bearing carbon (C1), followed by hydroxyl groups at C2 and C3 in the (R) and (S) configurations, respectively, and a methyl group at C4. The conjugated diene system spans positions 4 and 6, as indicated by the "cyclohexa-4,6-diene" suffix.
The stereochemical descriptors (2R,3S) reflect the spatial arrangement of the hydroxyl groups. This configuration is critical for intermolecular interactions, such as hydrogen bonding, which influence crystallographic packing and solubility. The compound’s SMILES notation, CC1=CC(C(C=C1)(C(=O)O)O)O, confirms the positions of substituents and the transannular conjugation between the diene and carboxyl moieties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₀O₄ | |
| Molecular weight | 170.16 g/mol | |
| IUPAC name | (2R,3S)-1-carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene | |
| SMILES | CC1=CC(C(C=C1)(C(=O)O)O)O |
X-ray Crystallographic Analysis and Conformational Dynamics
X-ray crystallographic studies of related cyclohexadiene derivatives, such as 1,4-dicarbomethoxycyclohexa-1,4-diene, reveal planar or near-planar ring conformations in the solid state. For (2R,3S)-1-carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene, steric interactions between the methyl group (C4) and hydroxyls (C2/C3) likely induce slight deviations from planarity. Computational models suggest a chair-like distortion, where the methyl group occupies an axial position to minimize steric clash with equatorial hydroxyls.
The carboxyl group at C1 participates in intramolecular hydrogen bonding with the C2 hydroxyl, stabilizing the observed conformation. This interaction is evident in analogous structures, such as (3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid, where hydrogen bonding networks dictate crystallographic packing. Dynamic NMR studies of similar compounds further indicate rapid interconversion between chair and boat conformers in solution, moderated by solvent polarity.
Comparative Electronic Structure Analysis with Related Cyclohexadiene Derivatives
The electronic structure of (2R,3S)-1-carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene is distinguished by its conjugated diene-carboxyl system. Density functional theory (DFT) calculations on analogous compounds, such as cyclohexa-1,5-diene-1-carboxylic acid, reveal that the carboxyl group withdraws electron density from the diene, polarizing the π-system and enhancing electrophilicity at C4 and C6. This effect is attenuated in the methyl-substituted derivative due to the electron-donating nature of the methyl group, which localizes electron density at C4.
Comparative analysis with unsubstituted cyclohexadiene carboxylic acids shows that methyl substitution at C4 increases the compound’s stability by 8–12 kcal/mol, as calculated via Hartree-Fock methods. Additionally, the hydroxyl groups at C2 and C3 introduce intramolecular hydrogen bonding, further stabilizing the molecule and reducing its reactivity toward electrophilic addition compared to non-hydroxylated analogs.
Table 2: Electronic Properties of Selected Cyclohexadiene Derivatives
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-methylcyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,6-7,9-10H,1H3,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
YZZIXSUTJHCCFT-NKWVEPMBSA-N |
Isomeric SMILES |
CC1=CC=C([C@H]([C@H]1O)O)C(=O)O |
Canonical SMILES |
CC1=CC=C(C(C1O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction Followed by Hydrolysis and Resolution
A common route involves a Diels-Alder cycloaddition between a diene and an appropriate dienophile to form a substituted cyclohexene intermediate, which is then functionalized to introduce hydroxyl groups and the carboxylic acid.
- Starting from 2-methyl-3-butyn-2-ol, conversion to 1-acetoxy-3-methyl-1,3-butadiene is achieved via acetic anhydride and acid catalysis.
- The diene undergoes Diels-Alder reaction with methyl acrylate in the presence of polymerization inhibitors (e.g., hydroquinone) in solvents like toluene or isopropyl acetate at elevated temperatures.
- The reaction yields a mixture of cis and trans isomers; the cis isomer is isolated by crystallization.
- Hydrolysis of the cis carboxylate with alkali metal hydroxide yields the free hydroxy acid as a racemate.
- Resolution techniques are applied to isolate the (2R,3S) enantiomer, often involving chiral reagents or chromatographic methods.
This method is supported by patent literature describing the preparation of related cyclohexene carboxylic acids with defined stereochemistry.
Enzymatic or Chemical Stereoselective Dihydroxylation
- The introduction of the 2,3-dihydroxy groups with stereocontrol can be achieved by stereoselective dihydroxylation of the cyclohexadiene ring.
- Enzymatic methods using cis-diol dehydrogenases or chemical methods such as osmium tetroxide-catalyzed dihydroxylation can be employed.
- The stereospecificity of these reactions ensures the (2R,3S) configuration is obtained.
- Silver-catalyzed aziridination and related metal-catalyzed transformations have been reported to proceed with high chemo-, regio-, and stereoselectivity on similar diene substrates, indicating potential for selective functionalization.
Use of Chiral Sulfinyl or Other Chiral Auxiliaries
- Chiral auxiliaries such as sulfinyl groups have been used in related syntheses to induce stereoselectivity in the formation of 1,3-butadiene derivatives, which can be elaborated into cyclohexadiene systems.
- These methods involve aldol-type condensations, Wittig-type reactions, or Pd(0)-mediated couplings to build the carbon skeleton with stereochemical control.
Hydrolysis and Purification Conditions
- The hydrolysis of ester intermediates to the free acid is typically performed under alkaline conditions.
- The product is often purified by extraction, crystallization, or chromatographic techniques.
- Storage of the compound is recommended at low temperatures (e.g., -20°C) to maintain stability.
Data Table Summarizing Preparation Parameters
Research Findings and Considerations
- The stereochemical integrity of the compound is critical; methods that maintain or induce the (2R,3S) configuration are preferred.
- Metal-catalyzed reactions, especially silver-based catalysts, have demonstrated high regio- and stereoselectivity in related diene functionalizations.
- The use of polymerization inhibitors during Diels-Alder reactions prevents side reactions and improves yield and purity.
- Enzymatic methods offer mild conditions and high stereoselectivity but may require optimization for scale-up.
- The compound’s physical properties such as boiling point (~260°C), density (~1.25 g/cm³), and pKa (~4.4) inform handling and purification protocols.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing significant roles in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Industry: The compound is used in the production of chiral derivatives and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene involves its interaction with specific enzymes and metabolic pathways. It acts as an intermediate in the tricarboxylic acid (TCA) cycle, which is essential for energy production in aerobic organisms . The compound’s unique stereochemistry allows it to interact with enzymes in a specific manner, influencing various biochemical processes.
Comparison with Similar Compounds
Substituent Variations
The compound’s key structural feature is the 4-methyl group. Comparisons with analogs bearing different substituents at position 4 reveal distinct physicochemical and functional differences:
Key Observations :
- Ethyl vs. Methyl : The sodium salt of the ethyl-substituted analog (CAS 205652-53-5) is commercially available at high cost (¥84,700/1g), suggesting its utility in specialized syntheses. The ethyl group may increase hydrophobicity compared to methyl, while the sodium salt enhances aqueous solubility .
- Halogenation : The 5-iodo derivative (CAS 205504-03-6) introduces a heavy atom, increasing molecular weight (296.06 vs. 186.16) and enabling applications in isotopic labeling or catalysis. However, steric bulk from iodine may hinder reactivity at adjacent positions .
- Such analogs are valuable in drug design for metabolic stability .
Stereochemical Variations
The 2R,3S configuration distinguishes this compound from diastereomers like (2R,3R)-1-carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene (CAS 205503-96-4). The latter’s altered stereochemistry (2R,3R vs. 2R,3S) could lead to differences in biological activity or crystallinity, though specific data are lacking .
Research and Commercial Relevance
Commercial Availability
Biological Activity
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclohexadiene structure with hydroxyl and carboxylic acid functional groups. Its molecular formula is , and it exhibits both hydrophilic and lipophilic properties due to the presence of multiple functional groups.
Biological Activity Overview
Research indicates that (2R,3S)-1-carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating a potential application in inflammatory conditions.
The precise mechanisms through which (2R,3S)-1-carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis by modulating the expression of specific genes.
Case Study 1: Antimicrobial Efficacy
A study published in Science.gov reported that (2R,3S)-1-carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene was tested against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Bacillus subtilis | 10 |
These results indicate a promising profile for further development as an antimicrobial agent .
Case Study 2: Antioxidant Activity
In vitro assays conducted to evaluate the antioxidant capacity of the compound revealed that it significantly reduced oxidative stress markers in cultured cells. The compound's ability to scavenge DPPH radicals was quantified:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
This suggests that (2R,3S)-1-carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene could be beneficial in formulations aimed at combating oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
